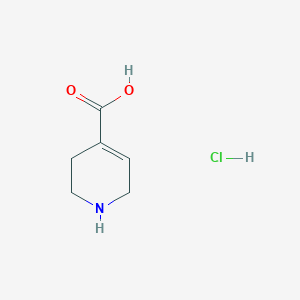

Isoguvacine Hydrochloride

Description

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoguvacine Hydrochloride: A Deep Dive into its Agonist Action at GABA-A Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine (B1206775) hydrochloride, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, serves as a critical tool in neuroscience research.[1] Its rigid structure and specific interaction with the GABA binding site provide a valuable pharmacological probe for elucidating the mechanisms of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of isoguvacine hydrochloride on GABA-A receptors, including its binding affinity, efficacy, and functional effects. Detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are presented, alongside a quantitative summary of its pharmacological properties and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Isoguvacine and GABA-A Receptors

Isoguvacine is a structural analogue of GABA, constrained in a partially folded conformation.[2] As a specific GABA-A receptor agonist, it mimics the action of the endogenous neurotransmitter GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] GABA-A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions (Cl-) across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal firing.[3] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological and physiological properties of the receptor complex.[4] Isoguvacine's inability to cross the blood-brain barrier makes it a valuable tool for studying peripheral GABA-A receptors and for developing peripherally-restricted therapeutic agents.[2]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and activating GABA-A receptors. The binding of isoguvacine to the orthosteric GABA binding site, located at the interface between the α and β subunits, triggers a conformational change in the receptor protein.[3][4] This conformational change leads to the opening of the integral chloride ion channel. The subsequent influx of chloride ions into the neuron increases the negative charge inside the cell, causing hyperpolarization of the cell membrane. This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing an inhibitory effect on neuronal excitability.

Signaling Pathway

The signaling pathway for isoguvacine's action at the GABA-A receptor is a direct, ionotropic mechanism.

Caption: Signaling pathway of Isoguvacine at the GABA-A receptor.

Quantitative Pharmacological Data

The affinity (Ki), potency (EC50), and inhibitory concentration (IC50) of isoguvacine have been characterized across various native and recombinant GABA-A receptor subtypes. These values are crucial for understanding its receptor subtype selectivity and functional efficacy.

| Parameter | Receptor Subtype/Preparation | Value | Reference(s) |

| Ki | Rat synaptic cortical membranes | 55 nM | [5] |

| EC50 | α1β2γ2S | 13 µM | [5] |

| α2β2γ2S | 4.5 µM | [5] | |

| α3β2γ2S | 5.6 µM | [5] | |

| α5β2γ2S | 0.78 µM | [5] | |

| ρ1 | 3.1 µM | [5] | |

| Rat hippocampal slices (CA1 population spike) | 13 µM | [5] | |

| GABA-ρ1 | 205 µM | [6] | |

| GABA-ρ2 | 35 µM | [6] | |

| IC50 | [³H]Muscimol Binding (rat brain membranes) | 5,000 nM | [7] |

Experimental Protocols

Radioligand Binding Assay for Isoguvacine Affinity (Competition Assay)

This protocol details a competition binding assay to determine the affinity (Ki) of isoguvacine for GABA-A receptors using a radiolabeled ligand such as [³H]Muscimol.

References

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isoguvacine - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Isoguvacine Hydrochloride: A Technical Guide to its GABAA Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its rigid structure, which mimics the active conformation of GABA, makes it an invaluable tool for probing the structure, function, and pharmacology of GABAA receptors. This technical guide provides an in-depth overview of the binding affinity and kinetics of isoguvacine hydrochloride, compiling available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Binding Affinity and Kinetics of Isoguvacine

The following tables summarize the known quantitative data for isoguvacine's interaction with GABAA receptors. It is important to note that binding affinities and kinetic parameters can vary depending on the specific GABAA receptor subunit composition, the experimental system (e.g., native tissue vs. recombinant receptors), and the assay conditions.

Table 1: Isoguvacine Binding Affinity for GABAA Receptors

| Receptor Subtype/Preparation | Ligand | Parameter | Value | Species | Reference(s) |

| Native GABAA Receptors (Forebrain synaptic membranes) | [3H]Isoguvacine | Kd | Two binding affinities suggested | Mouse | [1] |

| Native GABAA Receptors (Cortical membranes) | Isoguvacine | IC50 | 5.6 µM | Rat | [2] |

| Recombinant α1β3 | Isoguvacine | EC50 | ~10 µM | Human | [3] |

| Recombinant α1β3γ2 | Isoguvacine | EC50 | ~10 µM | Human | [3] |

Table 2: Isoguvacine Kinetic Parameters at GABAA Receptors

| Receptor Subtype | Parameter | Value | Experimental Condition | Species | Reference(s) |

| Recombinant α1β3 | Desensitization Time Constant (τ1) | 288.6 ± 43.3 ms | Whole-cell patch clamp | Human | [3] |

| Recombinant α1β3 | Desensitization Time Constant (τ2) | 8.0 ± 1.9 s | Whole-cell patch clamp | Human | [3] |

| Recombinant α1β3γ2 | Desensitization Time Constant (τ1) | 167 ± 15 ms | Whole-cell patch clamp | Human | [3] |

| Recombinant α1β3γ2 | Desensitization Time Constant (τ2) | 4.4 ± 0.4 s | Whole-cell patch clamp | Human | [3] |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol describes a method to determine the inhibitory constant (Ki) of isoguvacine for the GABAA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]muscimol).

1. Materials:

-

Tissue Preparation: Whole brain or specific brain regions (e.g., cortex, cerebellum) from rat or mouse.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]muscimol (specific activity ~10-30 Ci/mmol).

-

Unlabeled Ligands: this compound, GABA (for non-specific binding determination).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Homogenize tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

3. Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Assay Buffer, radioligand (e.g., 1-5 nM [3H]muscimol), and membrane preparation.

-

Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation.

-

Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubate the tubes at 4°C for 60 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the isoguvacine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of isoguvacine-induced currents in cells expressing GABAA receptors.

1. Materials:

-

Cells: HEK293 cells stably or transiently expressing the desired GABAA receptor subunits, or cultured neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

Perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

2. Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Plate cells on coverslips in a recording chamber mounted on the microscope stage.

-

Continuously perfuse the recording chamber with external solution.

-

Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip by applying gentle suction to establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply isoguvacine at various concentrations using a rapid perfusion system.

-

Record the resulting inward chloride currents using the patch-clamp amplifier.

3. Data Analysis:

-

Measure the peak amplitude of the isoguvacine-induced currents at each concentration.

-

Plot the normalized peak current amplitude against the logarithm of the isoguvacine concentration to construct a dose-response curve.

-

Fit the dose-response curve with the Hill equation to determine the EC50 (the concentration of isoguvacine that elicits a half-maximal response) and the Hill coefficient.

-

Analyze the kinetics of the current, such as activation, deactivation, and desensitization rates, by fitting the current traces with exponential functions.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

Caption: Isoguvacine-mediated GABAA receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

Isoguvacine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS).[1] Its rigid structure, derived from the semi-rigid GABA analogue muscimol, allows it to interact specifically with the GABA binding site on the GABA_A receptor complex.[2] This specificity makes Isoguvacine a valuable pharmacological tool for elucidating the physiological and pathological roles of GABAergic neurotransmission. Unlike some other GABA agonists, Isoguvacine is a highly charged zwitterion at physiological pH, which significantly limits its ability to cross the blood-brain barrier.[3] This property makes it particularly useful for studies on peripheral GABA_A receptors or for direct application to CNS tissue in in vitro and ex vivo preparations, avoiding systemic central effects.

This technical guide provides an in-depth overview of the use of this compound in neuroscience research, with a focus on its pharmacological properties, experimental applications, and the underlying signaling mechanisms.

Core Mechanism of Action

Isoguvacine acts as a direct agonist at the orthosteric binding site of the GABA_A receptor, the same site to which the endogenous neurotransmitter GABA binds. The GABA_A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) permeable pore. Upon binding of an agonist like Isoguvacine, the receptor undergoes a conformational change, leading to the opening of the channel and an influx of Cl⁻ ions into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.

Quantitative Pharmacological Data

The affinity and potency of this compound can vary depending on the subunit composition of the GABA_A receptor. The following tables summarize key quantitative data for Isoguvacine and, for comparative purposes, the endogenous agonist GABA and another potent agonist, muscimol.

| Compound | Receptor Subtype | K_i_ (nM) | Reference |

| Isoguvacine | Native (rat brain) | - | [4] |

| GABA | α1β3γ2 | - | [4] |

| Muscimol | δ-containing (high affinity) | ~1-1.6 | [4] |

| Compound | Receptor Subtype | EC_50_ (µM) | IC_50_ (µM) | Efficacy | Reference |

| Isoguvacine | α1β3 | ~10 | - | - | [5] |

| α1β3γ2 | ~10 | - | - | [5] | |

| Native (rat brain) | - | 5.6 | Agonist | [1] | |

| GABA-ρ2 | - | - | Low Potency & Efficacy | [6] | |

| GABA | α1β2γ2S | - | - | Full Agonist | [7] |

| α2β2γ2S | - | - | Full Agonist | [7] | |

| α3β2γ2S | - | - | Full Agonist | [7] | |

| α5β2γ2S | - | - | Full Agonist | [7] | |

| ρ1 | - | - | Full Agonist | [7] | |

| Muscimol | GABA-ρ2 | - | - | Potent Partial Agonist | [6] |

Note: Data is compiled from multiple sources and experimental conditions may vary. The lack of comprehensive, directly comparative datasets for K_i_ and EC_50_ values across all agonists and receptor subtypes should be taken into consideration.

Signaling Pathways and Experimental Workflows

GABA_A Receptor Signaling Pathway Activated by Isoguvacine

The binding of Isoguvacine to the GABA_A receptor initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates this pathway.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is a key technique to study the effects of Isoguvacine on neuronal activity and synaptic transmission. The following diagram outlines a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Patch Clamp Protocol [labome.com]

- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. conductscience.com [conductscience.com]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

Isoguvacine Hydrochloride: A Technical Guide for the Selective GABA-A Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a structural analogue of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, leading to the opening of the receptor's associated chloride ion channel and subsequent neuronal hyperpolarization. This technical guide provides a comprehensive overview of isoguvacine hydrochloride, including its chemical properties, mechanism of action, and pharmacological data derived from key experimental protocols. Detailed methodologies for radioligand binding assays and electrophysiological recordings are presented to facilitate further research and drug development efforts targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated by the ionotropic GABA-A receptors, which are ligand-gated chloride channels.[1] Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.[1] This mechanism is a key target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1]

Isoguvacine is a conformationally restricted analogue of GABA and a selective agonist at GABA-A receptors.[2] Its hydrochloride salt is a water-soluble form commonly used in research.[3] Unlike the endogenous neurotransmitter GABA, isoguvacine is a highly charged zwitterion, which limits its ability to cross the blood-brain barrier.[4] This property makes it a valuable tool for in vitro and localized in vivo studies of the GABA-A receptor.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | [3] |

| Molecular Formula | C₆H₉NO₂·HCl | [3] |

| Molecular Weight | 163.6 g/mol | [3] |

| CAS Number | 68547-97-7 | [3] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in water (100 mM) | [3] |

Mechanism of Action

This compound exerts its effects by binding to the orthosteric GABA binding site on the GABA-A receptor. This binding event triggers a conformational change in the receptor, leading to the opening of the integral chloride ion channel. The subsequent influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[6]

Signaling Pathway

The activation of the GABA-A receptor by isoguvacine initiates a direct signaling cascade resulting in neuronal inhibition. In certain developmental stages or specific neuronal compartments, GABA-A receptor activation can lead to a chloride efflux and subsequent depolarization, which can trigger downstream signaling events, including calcium influx and activation of protein kinase C (PKC).[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]

- 4. Isoguvacine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Isoguvacine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Isoguvacine Hydrochloride. It is designed to serve as a critical resource for professionals in neuroscience research and drug development, offering detailed experimental protocols and data presented for clarity and practical application.

Chemical Structure and Physicochemical Properties

This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its chemical structure is integral to its pharmacological activity, allowing it to mimic the endogenous neurotransmitter GABA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid hydrochloride | [1][2][4] |

| Synonyms | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | [5][6][7] |

| CAS Number | 68547-97-7 | [1][2][5] |

| Molecular Formula | C₆H₁₀ClNO₂ | [5][8] |

| Molecular Weight | 163.60 g/mol | [1][2][7] |

| Appearance | White to light yellow solid | [5][7] |

| Solubility | Water: Soluble to 100 mM.[1][2] H₂O: 90 mg/mL (550.12 mM).[5] DMSO: 20 mg/mL (122.25 mM).[5] PBS (pH 7.2): 10 mg/mL.[9] Methanol: Slightly soluble.[10] | [1][2][5][9][10] |

| Storage | Store at room temperature.[1][2] Powder: -20°C for 3 years.[5] In solvent: -80°C for 1 year.[5] | [1][2][5] |

| Purity | ≥99% | [1][2] |

Pharmacological Properties

This compound is a specific and selective agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its binding to the GABA-A receptor mimics the action of GABA, leading to the opening of an integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and inhibiting neurotransmission.[11]

Receptor Binding and Potency

Isoguvacine binds with high affinity to GABA-A receptors, although it is less potent than the endogenous ligand, GABA.[12] Its binding can be displaced by GABA, muscimol, and the competitive antagonist bicuculline, but not by the channel blocker picrotoxin.[5] The highest levels of Isoguvacine binding are observed in the cerebellum, cortex, and hippocampus.[5]

Table 2: Pharmacological Data for Isoguvacine

| Parameter | Value | Receptor/System | Source(s) |

| Kᵢ (Binding Affinity) | 55 nM | Rat synaptic cortical membranes | [9] |

| EC₅₀ (Potency) | 13 µM | α₁β₂γ₂S GABA-A receptors | [9] |

| 4.5 µM | α₂β₂γ₂S GABA-A receptors | [9] | |

| 5.6 µM | α₃β₂γ₂S GABA-A receptors | [9] | |

| 0.78 µM | α₅β₂γ₂S GABA-A receptors | [9] | |

| 3.1 µM | ρ₁ GABA-A receptors | [9] | |

| 13 µM | Inhibition of CA1 population spikes in rat hippocampal slices | [9] | |

| IC₅₀ | 5.6 µM | GABA-A receptor | [12] |

Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Preparation of Rat Brain Synaptic Membranes

This protocol is fundamental for in vitro radioligand binding assays.

Methodology:

-

Homogenization: Dissect rat brain cortices and homogenize in ice-cold 0.32 M sucrose buffer.[13]

-

Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[4]

-

High-Speed Centrifugation: Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude mitochondrial fraction, which contains synaptosomes.[12]

-

Hypotonic Lysis: Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 8.0) to lyse the synaptosomes and release synaptic membranes.[1]

-

Membrane Pelletting: Centrifuge the lysate at high speed (e.g., 50,000 x g for 10 minutes) to pellet the synaptic membranes.[8]

-

Washing: Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation step to remove contaminants.[4]

-

Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.[12]

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.

Methodology:

-

Reaction Mixture: In assay tubes, combine the prepared synaptic membrane preparation, a radiolabeled ligand (e.g., [³H]Muscimol or [³H]GABA), and varying concentrations of unlabeled this compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][7]

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only the radioligand and membrane preparation.

-

Non-specific Binding: Tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA) to saturate the receptors.[4]

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45-60 minutes) to allow binding to reach equilibrium.[4][11]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Isoguvacine that inhibits 50% of specific radioligand binding) from a competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[14]

Fluorometric Imaging Plate Reader (FLIPR) Assay

This functional assay measures the activation of GABA-A receptors by this compound by detecting changes in cell membrane potential.

Methodology:

-

Cell Culture: Plate cells stably expressing the desired GABA-A receptor subunits (e.g., HEK293 or CHO cells) in a 96-well or 384-well microplate and culture until they form a confluent monolayer.[2][9]

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Red Dye) according to the manufacturer's instructions.[2][9]

-

Compound Addition: Prepare a plate containing various concentrations of this compound.

-

FLIPR Measurement: Use a FLIPR instrument to measure the baseline fluorescence, then add the Isoguvacine solutions to the cell plate and continue to monitor the change in fluorescence over time. An increase in fluorescence indicates cell membrane depolarization resulting from chloride ion efflux (in cells with a high intracellular chloride concentration).[3]

-

Data Analysis: Determine the EC₅₀ value, which is the concentration of Isoguvacine that produces 50% of the maximal response, by plotting the change in fluorescence against the log of the Isoguvacine concentration.[15]

Electrophysiological Recording in Hippocampal Slices

This ex vivo technique assesses the effect of Isoguvacine on neuronal activity in a more intact biological system.

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[16][17]

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.[16]

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.

-

Electrophysiological Recording: Using techniques such as whole-cell patch-clamp or field potential recordings, measure neuronal activity (e.g., postsynaptic currents or population spikes) in a specific hippocampal region (e.g., CA1 pyramidal cells).[18][19]

-

Isoguvacine Application: After establishing a stable baseline recording, apply this compound to the slice via the perfusion system at known concentrations.

-

Data Acquisition and Analysis: Record the changes in neuronal activity in response to Isoguvacine application. Analyze parameters such as the frequency and amplitude of synaptic events or the magnitude of population spikes to determine the effect of Isoguvacine on neuronal excitability.[18]

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. An improved method of preparing rat brain synaptic membranes. Elimination of a contaminating membrane containing 2',3'-cyclic nucleotide 3'-phosphohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sysy.com [sysy.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoguvacine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A (GABAA) receptor. Its discovery and characterization have been instrumental in advancing the understanding of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to isoguvacine hydrochloride. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), mediating its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. The GABAA receptor, a ligand-gated chloride ion channel, is a crucial target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. The development of selective agonists has been pivotal in dissecting the physiological roles of different GABA receptor subtypes.

Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a conformationally restricted analogue of GABA that has played a significant role as a research tool in the study of GABAA receptors.[1] Its hydrochloride salt is the commonly used form in experimental settings. A key characteristic of isoguvacine is its zwitterionic nature at physiological pH, which prevents it from crossing the blood-brain barrier (BBB).[2] This property makes it particularly useful for studying peripheral GABAA receptors or for direct application to CNS tissue in experimental models.

This guide delves into the historical context of isoguvacine's discovery, its synthesis, and the key experimental methodologies used to elucidate its pharmacological profile.

Discovery and History

The exploration of GABA analogues to understand the structure-activity relationships at the GABA receptor led to the synthesis and characterization of isoguvacine. The pioneering work in this area was conducted by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues in the late 1970s. Their research focused on creating conformationally restricted analogues of GABA to probe the specific spatial requirements for binding and activation of its receptors.

A key publication in 1977 by Krogsgaard-Larsen and colleagues in Nature introduced a new class of GABA agonists, including isoguvacine.[1] This seminal work demonstrated the GABA-like effects of isoguvacine on mammalian central neurons. Subsequent studies in the early 1980s, such as the 1981 paper on "Esters of isoguvacine as potential prodrugs," further solidified its importance and explored ways to circumvent its limited BBB permeability for potential therapeutic applications.[3] These early investigations established isoguvacine as a selective and potent tool for the pharmacological dissection of the GABAA receptor system.[4]

Pharmacological Profile

Isoguvacine is a selective agonist at the GABAA receptor, with little to no activity at GABAB receptors or GABA uptake transporters.[4] Its binding to the GABAA receptor is competitively displaced by GABA, the classic GABAA agonist muscimol (B1676869), and the competitive antagonist bicuculline.[5] However, its binding is not affected by the channel blocker picrotoxin.[5]

Kinetic binding studies have suggested the presence of two distinct binding affinities for isoguvacine in mouse forebrain synaptic membranes.[5] The highest densities of isoguvacine binding sites are found in the cerebellum, cortex, and hippocampus.[5] Functionally, isoguvacine mimics the action of GABA by opening the chloride channel of the GABAA receptor, leading to hyperpolarization or shunting inhibition of the neuron. This has been demonstrated in various experimental preparations, including organotypic hippocampal slice cultures where isoguvacine can suppress seizure-like events.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (EC50) of isoguvacine at various GABAA receptor subtypes. These values can vary depending on the experimental conditions and the specific receptor subunit composition.

Table 1: Binding Affinity (Ki) of Isoguvacine for GABAA Receptors

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| [3H]muscimol | Rat Brain Membranes | 40 | [6] |

Note: Comprehensive Ki data for isoguvacine across a wide range of specific recombinant receptor subtypes is limited in the literature.

Table 2: Potency (EC50) of Isoguvacine at Various GABAA Receptor Subtypes

| Receptor Subtype | Expression System | EC50 (µM) | Reference(s) |

| α1β3 | Xenopus oocytes | ~10 | [7] |

| α1β3γ2 | Xenopus oocytes | ~10 | [7] |

| α1β2γ2S | Xenopus oocytes | 1.1 | [8] |

| α1β3γ2S | Xenopus oocytes | 1.3 | [8] |

| ρ1 | Xenopus oocytes | 3.8 | [9] |

| ρ2 | Xenopus oocytes | 0.6 | [9] |

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol describes a method to determine the binding affinity of isoguvacine for GABAA receptors using [3H]muscimol as the radioligand in a competitive binding assay.

Objective: To determine the inhibition constant (Ki) of isoguvacine by measuring its ability to displace [3H]muscimol from GABAA receptors in a rat brain membrane preparation.

Materials:

-

Rat brains (e.g., whole brain, cortex, or cerebellum)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

[3H]muscimol (specific activity ~15-30 Ci/mmol)

-

This compound

-

Unlabeled GABA (for defining non-specific binding)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold Homogenization Buffer.[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[10]

-

Resuspend the pellet in deionized water and centrifuge again at 140,000 x g for 30 minutes at 4°C.[10]

-

Wash the pellet by resuspending in Binding Buffer and centrifuging two more times.[10]

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing ligand (isoguvacine).

-

Total Binding: Add 100 µL of Binding Buffer, 100 µL of [3H]muscimol (final concentration ~5 nM), and 800 µL of the membrane preparation.[10]

-

Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration 10 mM), 100 µL of [3H]muscimol, and 800 µL of the membrane preparation.[10]

-

Competition: Add 100 µL of isoguvacine solution (at various concentrations), 100 µL of [3H]muscimol, and 800 µL of the membrane preparation.

-

Incubate all tubes at 4°C for 45 minutes.[10]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold Wash Buffer.[11]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the isoguvacine concentration.

-

Determine the IC50 value (the concentration of isoguvacine that inhibits 50% of the specific binding of [3H]muscimol) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the procedure for characterizing the functional effects of isoguvacine on recombinant GABAA receptors expressed in Xenopus laevis oocytes.

Objective: To determine the potency (EC50) and efficacy of isoguvacine at specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Collagenase solution

-

Microinjection system

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

-

Perfusion system

-

This compound solutions of varying concentrations

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Agonist Application and Data Acquisition:

-

Apply isoguvacine at various concentrations to the oocyte via the perfusion system.

-

Record the inward chloride currents elicited by the activation of GABAA receptors.

-

Ensure a sufficient washout period between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of isoguvacine.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current against the logarithm of the isoguvacine concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal function (e.g., the Hill equation) to determine the EC50 value and the Hill coefficient.

-

Mandatory Visualizations

Signaling Pathway

Caption: GABAA Receptor Signaling Pathway.

Experimental Workflow: Synthesis of Isoguvacine

Caption: Simplified Synthetic Workflow for Isoguvacine.

Logical Relationship of Agonist Action

Caption: Logical Flow of Isoguvacine's Agonist Action.

Conclusion

This compound remains a cornerstone tool in the field of GABAergic research. Its discovery by Krogsgaard-Larsen and colleagues marked a significant step in understanding the structural requirements for GABAA receptor activation. Despite its inability to cross the blood-brain barrier, which limits its systemic therapeutic potential, it is an invaluable pharmacological agent for in vitro and direct CNS application studies. The detailed protocols and compiled quantitative data in this guide are intended to facilitate its continued use in elucidating the complex roles of GABAA receptors in health and disease, and in the ongoing development of novel therapeutics targeting the GABAergic system.

References

- 1. A new class of GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoguvacine - Wikipedia [en.wikipedia.org]

- 3. Esters of isoguvacine as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Probes for the heterogeneity of muscimol binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Role of Isoguvacine Hydrochloride in Elucidating Inhibitory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the central nervous system (CNS), the balance between excitation and inhibition is paramount for proper neuronal function. The principal mediator of fast inhibitory neurotransmission is Gamma-Aminobutyric Acid (GABA).[1] Understanding the mechanisms of GABAergic signaling is crucial for research into a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] Isoguvacine (B1206775) Hydrochloride is a conformationally restricted analogue of GABA that serves as a selective and potent agonist for the GABA type A (GABA_A) receptor.[1][3][4] Its inability to readily cross the blood-brain barrier makes it particularly useful for targeted in vitro and local in vivo applications, allowing researchers to dissect the specific roles of GABA_A receptors in neuronal circuits.[5] This guide provides a technical overview of Isoguvacine Hydrochloride, detailing its mechanism of action, pharmacological profile, and application in key experimental protocols to study inhibitory neurotransmission.

Mechanism of Action: Targeting the GABA_A Receptor

Isoguvacine exerts its effects by directly binding to and activating the GABA_A receptor.[3][4][6]

The GABA_A Receptor: This receptor is a ligand-gated ion channel, a heteropentameric protein complex assembled from a variety of subunits (e.g., α, β, γ).[7] The specific subunit composition determines the receptor's pharmacological and physiological properties.[1] Upon binding of an agonist like GABA or Isoguvacine to the orthosteric site located at the interface between α and β subunits, the integral chloride (Cl⁻) channel opens.[7]

Inhibitory Postsynaptic Potential (IPSP): The opening of the channel allows for a rapid influx of Cl⁻ ions down their electrochemical gradient. This influx of negative ions causes the postsynaptic membrane to hyperpolarize, making it more difficult for the neuron to reach the threshold for firing an action potential. This change in membrane potential is known as an inhibitory postsynaptic potential (IPSP), which is the fundamental basis of fast synaptic inhibition.[1]

Isoguvacine selectively mimics this action at GABA_A receptors, with negligible affinity for GABA_B receptors, making it a clean pharmacological tool to probe GABA_A receptor-mediated inhibition.[1]

Pharmacological Profile

Isoguvacine is characterized as a potent GABA_A receptor agonist, though generally less potent than GABA itself and muscimol (B1676869).[8] Its pharmacological properties are critical for designing and interpreting experiments.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₉NO₂·HCl |

| Molecular Weight | 163.6 g/mol [3][4] |

| Purity | ≥99%[3][4] |

| Solubility | Soluble to 100 mM in water[3] |

| CAS Number | 68547-97-7[3] |

Pharmacodynamic Properties: Binding Affinity and Potency

The binding affinity (Ki) and potency (EC50/IC50) of Isoguvacine can vary depending on the GABA_A receptor subunit composition and the experimental system.[9] Kinetic data from binding studies have suggested two distinct binding affinities.[10]

| Compound | Receptor Subtype / Preparation | K_i (nM) | EC₅₀ / IC₅₀ (µM) | Reference |

| Isoguvacine | Native (Rat Brain) | - | 5.6 (IC₅₀) | [9] |

| Recombinant α1β3γ2 | - | ~10 | [3] | |

| GABA-ρ2 | - | 2.5 | [4] | |

| GABA | Recombinant α1β3γ2 | - | 10-20 | [3] |

| Cortical Neurons | - | ~8 | [11] | |

| Recombinant α1β2γ2 | - | 6.6 | [7] | |

| Recombinant α6β3γ2 | - | 0.17 | [7] | |

| Muscimol | Rat Sympathetic Ganglia | - | More potent than GABA | [8] |

Note: EC50 (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process by 50%.[12] Ki (inhibition constant) is an absolute measure of binding affinity.[13]

Experimental Protocols

This compound is employed in a range of experimental paradigms to investigate GABAergic function.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to its receptor. A competitive binding assay with Isoguvacine is used to calculate its inhibition constant (Ki) at the GABA_A receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus, regions with high GABA_A receptor density) in a buffered solution and centrifuge to isolate synaptic membranes.[10]

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA_A agonist (e.g., [³H]GABA or [³H]muscimol) and a range of concentrations of unlabeled Isoguvacine.[10]

-

Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 4°C).[10]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Isoguvacine to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]

Electrophysiology

Electrophysiological techniques, particularly patch-clamp recording, allow for the direct measurement of the functional consequences of GABA_A receptor activation by Isoguvacine on individual neurons.

Detailed Methodology:

-

Tissue Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest like the hippocampus or cortex, or use cultured neurons.

-

Recording Setup: Place the slice/culture in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patch-Clamp: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a target neuron to achieve the whole-cell recording configuration.

-

Drug Application: Apply Isoguvacine to the bath at varying concentrations. Automated perfusion systems can be used for precise and rapid solution exchange.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the inward chloride current evoked by Isoguvacine. In current-clamp mode, record the change in membrane potential (hyperpolarization).

-

Data Analysis: Construct a dose-response curve by plotting the current amplitude or change in membrane potential against the Isoguvacine concentration. Fit this curve with a logistic function to determine the EC₅₀. This method is also used to study the effects of Isoguvacine on suppressing seizure-like events in brain slices.[3][4]

In Vivo Behavioral Studies

While Isoguvacine's poor blood-brain barrier penetration limits systemic administration for CNS effects, it can be delivered directly to the brain or spinal cord to study its influence on behavior.[5]

Detailed Methodology:

-

Animal Model: Use appropriate animal models, such as rats or mice.

-

Surgical Procedure: Perform stereotaxic surgery to implant a cannula for targeted drug delivery into a specific brain region or an intrathecal/intracisternal catheter for delivery to the spinal cord or brainstem.

-

Drug Administration: After a recovery period, directly administer this compound solution to the target site.

-

Behavioral Testing: Assess the animal's behavior in relevant paradigms. For example, to study its role in pain modulation (anti-nociception), the tail-withdrawal or hot-plate test can be used to measure changes in pain latency following intracisternal injection.

-

Data Analysis: Compare the behavioral outcomes of the Isoguvacine-treated group with a vehicle-treated control group using appropriate statistical tests.

Conclusion

This compound remains an indispensable pharmacological tool for the study of inhibitory neurotransmission. Its selectivity as a GABA_A receptor agonist allows researchers to precisely activate this critical pathway, enabling the detailed investigation of its function in health and disease.[3][4] Through its application in radioligand binding assays, electrophysiological recordings, and targeted in vivo studies, Isoguvacine has significantly contributed to our understanding of synaptic inhibition, neuronal excitability, and the pathophysiology of disorders like epilepsy.[3][5] While it is less potent than the endogenous ligand GABA, its stability and specificity ensure its continued relevance in the toolkit of neuroscientists and drug development professionals striving to unravel the complexities of the GABAergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA-A receptor; alpha-1/beta-2/gamma-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoguvacine - Wikipedia [en.wikipedia.org]

- 6. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | GABA Receptor | TargetMol [targetmol.com]

The Pharmacological Profile of Isoguvacine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). As a structural analogue of GABA, isoguvacine serves as an invaluable tool in neuroscience research to probe the function of the GABAergic system. Its hydrochloride salt form enhances its stability and solubility for experimental use. This technical guide provides a comprehensive overview of the pharmacological profile of Isoguvacine Hydrochloride, detailing its mechanism of action, receptor binding affinity, and effects in both in vitro and in vivo models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of GABA-A receptor pharmacology and the development of novel therapeutics targeting this critical system.

Mechanism of Action

Isoguvacine exerts its pharmacological effects by binding to and activating GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation, increase the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Isoguvacine mimics the action of the endogenous ligand GABA at the receptor's orthosteric binding site.

Signaling Pathway of GABA-A Receptor Activation

The activation of the GABA-A receptor by an agonist like isoguvacine initiates a direct signaling cascade resulting in neuronal inhibition.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and potency at GABA receptors. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Receptor/Tissue | Species | Value | Reference(s) |

| IC₅₀ | Native GABA-A Receptors (Brain) | Rat | 5.6 µM | [1] |

| EC₅₀ | Recombinant GABA-A (α₁β₃) | Human | ~10 µM | [2] |

| EC₅₀ | Recombinant GABA-A (α₁β₃γ₂) | Human | ~10 µM | [2] |

| EC₅₀ | GABA-ρ₁ | Human | >1000 µM | [3] |

| EC₅₀ | GABA-ρ₂ | Human | 331 µM | [3] |

| Kᵢ | GABA-B | Human | >10000 nM | [4] |

Experimental Protocols

Radioligand Binding Assay (Generalized)

This protocol outlines a general procedure for determining the binding affinity of a test compound like isoguvacine for GABA-A receptors.

Materials:

-

Brain tissue (e.g., rat cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]muscimol)

-

This compound

-

Non-labeled GABA (for determining non-specific binding)

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes to remove endogenous GABA.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of radioligand and varying concentrations of isoguvacine. Include tubes with excess non-labeled GABA to determine non-specific binding.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (Generalized)

This protocol describes a general workflow for recording GABA-A receptor-mediated currents in response to isoguvacine application.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass capillaries for pipettes

-

Internal and external recording solutions

-

This compound solutions of varying concentrations

Procedure:

-

Preparation: Prepare the neuronal preparation and the recording pipette filled with internal solution.

-

Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline membrane current.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of isoguvacine.

-

Data Acquisition: Record the current evoked by isoguvacine.

-

Data Analysis: Measure the peak amplitude of the evoked current. Construct a dose-response curve by plotting the current amplitude against the concentration of isoguvacine to determine the EC₅₀.

In Vivo Pharmacology

Isoguvacine has been utilized in various animal models to investigate the role of the GABA-A receptor in different physiological and pathological processes.

Anticonvulsant Activity

Isoguvacine has demonstrated anti-epileptic actions.[1] In in vitro studies using organotypic hippocampal slice cultures, isoguvacine dose-dependently inhibits low magnesium-induced seizure-like events.[5] While specific in vivo anticonvulsant dose-response data for isoguvacine is limited in the readily available literature, its activity in these models highlights the potential of GABA-A receptor agonism in seizure control.

Antiallodynic Effects

In a rat model of neuropathic pain (spared nerve injury), systemic administration of isoguvacine at a dose of 20 mg/kg (subcutaneous) was found to be ineffective against mechanical allodynia and hyperalgesia.[3] This lack of effect is attributed to its poor penetration of the blood-brain barrier.[3]

Cardiovascular Effects

The propyl ester of isoguvacine, which acts as a prodrug, has been shown to induce hypotension and bradycardia when administered into the vertebral artery of cats.[6] These effects were antagonized by the GABA-A receptor antagonist bicuculline, suggesting that central GABA-A receptor stimulation is responsible for these cardiovascular responses.[6]

Conclusion

This compound is a well-characterized, selective GABA-A receptor agonist that serves as a fundamental research tool. Its ability to potently and selectively activate GABA-A receptors allows for the detailed investigation of GABAergic neurotransmission in both health and disease. While a substantial body of knowledge exists regarding its pharmacological profile, further studies to elucidate its specific activity at various GABA-A receptor subunit combinations would provide a more complete understanding of its actions. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of the GABAergic system.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centrally-mediated antinociceptive actions of GABA(A) receptor agonists in the rat spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoguvacine Hydrochloride for Investigating Seizure-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] This technical guide provides a comprehensive overview of isoguvacine hydrochloride, focusing on its utility as a pharmacological tool for investigating seizure-like activity in both in vitro and in vivo models. By activating GABA-A receptors, isoguvacine can be employed to modulate neuronal excitability, offering a valuable mechanism to study the fundamental processes underlying epileptogenesis and to screen for potential anticonvulsant therapies.[3][4] This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant pathways and workflows.

Mechanism of Action: Potentiation of GABAergic Inhibition

This compound exerts its effects by binding to and activating GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[5] In the mature central nervous system, the activation of these receptors leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neuronal firing.[6]

Disruptions in this delicate balance between neuronal excitation and inhibition are a hallmark of epilepsy.[7][8] By acting as a GABA-A receptor agonist, isoguvacine can be used to experimentally enhance inhibitory tone, thereby suppressing or modulating seizure-like activity induced by various pro-convulsant agents or conditions.[2][3]

Data Presentation: Key Pharmacological and Chemical Properties

The following tables summarize the essential quantitative data for this compound, facilitating its effective use in experimental design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂·HCl | [9] |

| Molecular Weight | 163.6 g/mol | [3][9] |

| CAS Number | 68547-97-7 | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99% | [2][4] |

| Solubility | Water (to 100 mM), DMSO (to 25 mg/mL with sonication) | [4][7][9] |

| Storage | Store at room temperature | [2][9] |

Table 2: Pharmacological Data of this compound

| Parameter | Value | Model System | Reference |

| Affinity (Kᵢ) | 55 nM | Rat synaptic cortical membranes | [10] |

| EC₅₀ (α₁β₂γ₂ₛ GABA-A Receptor) | 13 µM | FLIPR Assay | [10] |

| EC₅₀ (α₂β₂γ₂ₛ GABA-A Receptor) | 4.5 µM | FLIPR Assay | [10] |

| EC₅₀ (α₃β₂γ₂ₛ GABA-A Receptor) | 5.6 µM | FLIPR Assay | [10] |

| EC₅₀ (α₅β₂γ₂ₛ GABA-A Receptor) | 0.78 µM | FLIPR Assay | [10] |

| EC₅₀ (ρ₁ GABA-A Receptor) | 3.1 µM | FLIPR Assay | [10] |

| EC₅₀ (Inhibition of CA1 population spikes) | 13 µM | Rat hippocampal slices | [10] |

| Concentration to block epileptiform events | 50 µM | Organotypic hippocampal slice cultures (low magnesium model) | [1] |

Experimental Protocols

Detailed methodologies for utilizing this compound in common seizure models are provided below.

In Vitro Seizure Models

1. Organotypic Hippocampal Slice Culture: Low-Magnesium Model

This protocol describes the induction of seizure-like activity in organotypic hippocampal slice cultures by perfusion with a low-magnesium artificial cerebrospinal fluid (aCSF) and the subsequent application of this compound to observe its modulatory effects.

-

Slice Culture Preparation:

-

Humanely euthanize postnatal day 7-9 rat or mouse pups in accordance with institutional guidelines.

-

Under sterile conditions, dissect the hippocampi in ice-cold dissection medium.

-

Section the hippocampi into 350-400 µm thick slices using a tissue chopper.

-

Place the slices onto semi-porous membrane inserts in a 6-well plate containing culture medium.

-

Incubate the cultures at 37°C in a 5% CO₂ humidified atmosphere for 7-14 days to allow for maturation.

-

-

Induction of Seizure-Like Activity and Isoguvacine Application:

-

Transfer the slice culture inserts to a recording chamber perfused with standard aCSF at a rate of 2-3 mL/min at 32-34°C.

-

Record baseline neuronal activity using extracellular field potential recordings in the CA1 or CA3 region.

-

To induce seizure-like activity, switch the perfusion to a low-magnesium aCSF (e.g., MgCl₂ concentration reduced to 0.25 mM or completely omitted).

-

Once stable epileptiform activity (characterized by recurrent, synchronized bursts of neuronal firing) is established, perfuse with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).

-

Record the changes in the frequency, duration, and amplitude of the seizure-like events.

-

A washout period with standard aCSF can be performed to observe the reversal of the drug's effects.

-

2. Acute Hippocampal Slice Preparation: 4-Aminopyridine (B3432731) (4-AP) Model

This protocol outlines the use of the K⁺ channel blocker 4-aminopyridine (4-AP) to induce epileptiform activity in acute hippocampal slices.

-

Acute Slice Preparation:

-

Anesthetize and decapitate an adult rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

-

Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Induction of Epileptiform Activity and Isoguvacine Application:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Obtain baseline field potential recordings.

-

Induce epileptiform activity by adding 50-100 µM 4-AP to the perfusing aCSF.

-

After establishing a stable pattern of epileptiform discharges, co-apply this compound at various concentrations to the aCSF.

-

Monitor and quantify the changes in the characteristics of the epileptiform activity.

-

In Vivo Seizure Models

1. Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a non-competitive GABA-A receptor antagonist that can induce generalized seizures in rodents. This model is often used to screen for anticonvulsant compounds.

-

Procedure:

-

Acclimatize adult mice or rats to the experimental environment.

-

Prepare a fresh solution of PTZ in saline.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before PTZ administration.

-

Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.).

-

Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.

-

Score the seizure severity using a standardized scale (e.g., the Racine scale).

-

Measure parameters such as the latency to the first seizure, the duration of seizures, and the seizure score.

-

2. Kainic Acid-Induced Seizure Model

Kainic acid is a potent agonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its administration can induce status epilepticus and subsequent chronic epilepsy, modeling aspects of temporal lobe epilepsy.

-

Procedure:

-

Anesthetize the rodent and place it in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., hippocampus or amygdala).

-

Slowly infuse a low dose of kainic acid (e.g., 0.2-0.5 µg in 50 nL of saline) into the target region.

-

Alternatively, for a systemic model, administer a higher dose of kainic acid intraperitoneally (e.g., 10-30 mg/kg).

-

Administer this compound or vehicle at a specified time before or after kainic acid administration.

-

Monitor the animal for behavioral seizures and record electroencephalographic (EEG) activity via implanted electrodes.

-

Analyze the EEG recordings for changes in seizure frequency, duration, and power in different frequency bands.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for investigating the effects of this compound.

Caption: GABA-A Receptor Signaling Pathway Activated by Isoguvacine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. Epileptiform activity triggers long-term plasticity of GABAB receptor signalling in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]